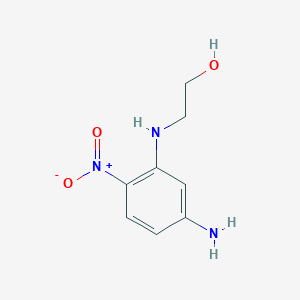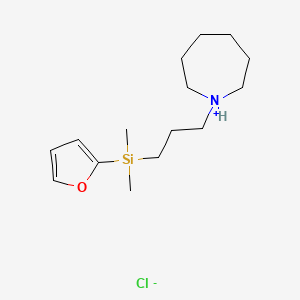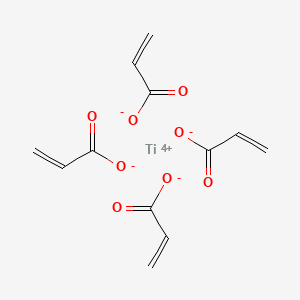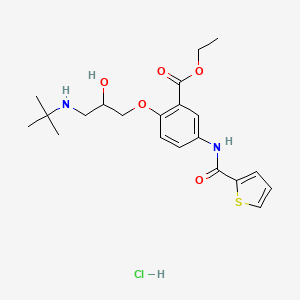
Tienoxolol Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Tienoxolol Hydrochloride is synthesized through a multi-step process involving the reaction of ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate with hydrochloric acid . The synthesis involves the formation of key intermediates, including ketothiophene, alkyl benzoate, and arylpropanolamine, which are combined to form the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using high-pressure liquid chromatography (HPLC) coupled with mass spectrometry (MS) for purification and quality control . The process ensures high purity and stability of the final product, which is essential for its therapeutic efficacy .
Chemical Reactions Analysis
Types of Reactions
Tienoxolol Hydrochloride undergoes various chemical reactions, including hydrolysis, oxidation, dehydration, and transamidation . These reactions are crucial for understanding the compound’s stability and degradation pathways.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and leads to the breakdown of the ester moiety.
Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Dehydration: Often facilitated by heating or using dehydrating agents like sulfuric acid.
Transamidation: Requires the presence of amines and is usually conducted under mild conditions.
Major Products Formed
The major products formed from these reactions include various degradation products that result from the breakdown of the ester, amine, and thiophene functional groups .
Scientific Research Applications
Tienoxolol Hydrochloride has a wide range of scientific research applications:
Mechanism of Action
Tienoxolol Hydrochloride exerts its effects by binding to beta-adrenergic receptors, specifically the β1 and β2 receptors . This binding inhibits the action of endogenous catecholamines, such as adrenaline and noradrenaline, leading to a decrease in heart rate and blood pressure . The compound’s molecular targets include the β1 and β2 adrenergic receptors, and its action involves the inhibition of cyclic AMP (cAMP) production, which reduces the overall sympathetic nervous system activity .
Comparison with Similar Compounds
Similar Compounds
Atenolol: Another beta-blocker used for similar indications but with different pharmacokinetic properties.
Metoprolol: A beta-blocker with a higher selectivity for β1 receptors compared to Tienoxolol Hydrochloride.
Propranolol: A non-selective beta-blocker that affects both β1 and β2 receptors.
Uniqueness
This compound is unique due to its dual action as both a diuretic and a beta-adrenergic receptor antagonist . This dual functionality makes it particularly effective in managing hypertension and related cardiovascular conditions .
Properties
CAS No. |
97067-66-8 |
|---|---|
Molecular Formula |
C21H29ClN2O5S |
Molecular Weight |
457.0 g/mol |
IUPAC Name |
ethyl 2-[3-(tert-butylamino)-2-hydroxypropoxy]-5-(thiophene-2-carbonylamino)benzoate;hydrochloride |
InChI |
InChI=1S/C21H28N2O5S.ClH/c1-5-27-20(26)16-11-14(23-19(25)18-7-6-10-29-18)8-9-17(16)28-13-15(24)12-22-21(2,3)4;/h6-11,15,22,24H,5,12-13H2,1-4H3,(H,23,25);1H |
InChI Key |
FWGXTTIVZNMWES-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=CC=CS2)OCC(CNC(C)(C)C)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


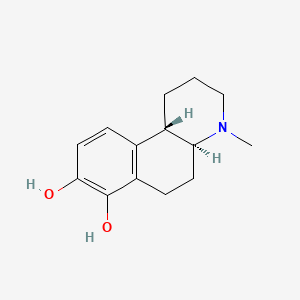

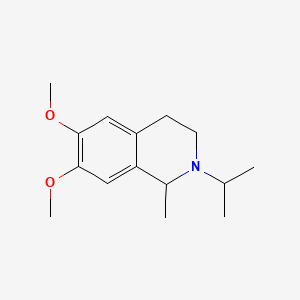
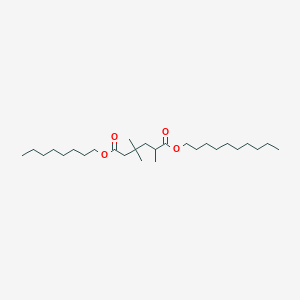
![bis-(2,3,5,6-1H,4H-tetrahydroquinolizino[9,9a,1-gh]coumarin-3-yl)carbonyl](/img/structure/B13781073.png)
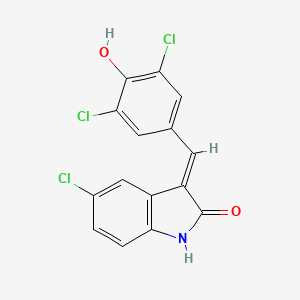
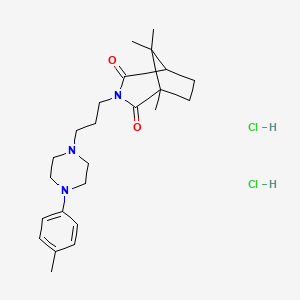


![N1,N1'-([1,1'-Biphenyl]-3,3'-diyl)bis(N1,N4,N4-triphenylbenzene-1,4-diamine)](/img/structure/B13781090.png)
